molecular formula C22H27NO2 B2971435 (3r,5r,7r)-N-(3-(benzofuran-2-yl)propyl)adamantane-1-carboxamide CAS No. 2034280-79-8

(3r,5r,7r)-N-(3-(benzofuran-2-yl)propyl)adamantane-1-carboxamide

Katalognummer B2971435
CAS-Nummer: 2034280-79-8
Molekulargewicht: 337.463
InChI-Schlüssel: SYQLEJBBYCDVGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3r,5r,7r)-N-(3-(benzofuran-2-yl)propyl)adamantane-1-carboxamide, also known as Memantine, is a medication used to treat moderate to severe Alzheimer's disease. It works by blocking the action of a chemical in the brain called glutamate, which is involved in learning and memory. Memantine is a unique drug in that it is not a cholinesterase inhibitor like other Alzheimer's drugs, such as donepezil and rivastigmine.

Wirkmechanismus

(3r,5r,7r)-N-(3-(benzofuran-2-yl)propyl)adamantane-1-carboxamide works by blocking the action of glutamate, a chemical in the brain that is involved in learning and memory. Glutamate is released by neurons and binds to N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and learning. In Alzheimer's disease, there is an overactivation of NMDA receptors, which can lead to neuronal damage and cell death. This compound blocks the excessive activation of NMDA receptors, protecting neurons from damage.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function and delay the progression of Alzheimer's disease. It has also been shown to have neuroprotective effects and improve synaptic plasticity. This compound has a long half-life and is well-tolerated by patients, with few side effects.

Vorteile Und Einschränkungen Für Laborexperimente

(3r,5r,7r)-N-(3-(benzofuran-2-yl)propyl)adamantane-1-carboxamide has several advantages for lab experiments. It has a well-defined mechanism of action and is selective for NMDA receptors, making it a useful tool for studying glutamate signaling in the brain. This compound is also readily available and has been extensively studied, making it a reliable tool for research. However, this compound has limitations in that it is not specific to a particular subtype of NMDA receptor and can affect other neurotransmitter systems, such as serotonin and dopamine.

Zukünftige Richtungen

There are several future directions for (3r,5r,7r)-N-(3-(benzofuran-2-yl)propyl)adamantane-1-carboxamide research. One area of interest is its potential use in treating other neurological disorders, such as Parkinson's disease and multiple sclerosis. This compound has also been studied for its potential use in treating depression and anxiety. Another area of interest is developing more selective NMDA receptor antagonists that can target specific subtypes of NMDA receptors, which could lead to more effective treatments for neurological disorders. Additionally, this compound could be used in combination with other drugs, such as cholinesterase inhibitors, to improve cognitive function in Alzheimer's patients.

Synthesemethoden

(3r,5r,7r)-N-(3-(benzofuran-2-yl)propyl)adamantane-1-carboxamide is synthesized through a multi-step process starting with 1-adamantylamine. The amine is protected with a tert-butyloxycarbonyl (Boc) group and then reacted with 2-bromo-3'-fluoropropiophenone to form the intermediate. The intermediate is then reacted with 2-(benzofuran-2-yl)ethylamine to form the final product, this compound.

Wissenschaftliche Forschungsanwendungen

(3r,5r,7r)-N-(3-(benzofuran-2-yl)propyl)adamantane-1-carboxamide has been extensively studied for its use in treating Alzheimer's disease. It has been shown to improve cognitive function and delay the progression of the disease in patients with moderate to severe Alzheimer's. This compound has also been studied for its potential use in treating other neurological disorders, such as Parkinson's disease, Huntington's disease, and multiple sclerosis.

Eigenschaften

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO2/c24-21(22-12-15-8-16(13-22)10-17(9-15)14-22)23-7-3-5-19-11-18-4-1-2-6-20(18)25-19/h1-2,4,6,11,15-17H,3,5,7-10,12-14H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYQLEJBBYCDVGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCCCC4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.